Pivampicillin probenate Pivampicillin probenate Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
Brand Name: Vulcanchem
CAS No.: 42190-91-0
VCID: VC1637144
InChI: InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Molecular Formula: C35H48N4O10S2
Molecular Weight: 748.9 g/mol

Pivampicillin probenate

CAS No.: 42190-91-0

Cat. No.: VC1637144

Molecular Formula: C35H48N4O10S2

Molecular Weight: 748.9 g/mol

* For research use only. Not for human or veterinary use.

Pivampicillin probenate - 42190-91-0

Specification

CAS No. 42190-91-0
Molecular Formula C35H48N4O10S2
Molecular Weight 748.9 g/mol
IUPAC Name 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1
Standard InChI Key LKZFWYIOFQDUMO-GLCLSGQWSA-N
Isomeric SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Introduction

Chemical Properties

Molecular Structure

Pivampicillin probenate consists of two principal components: pivampicillin and probenecid. The pivampicillin component is a pivaloyloxymethyl ester of ampicillin with the molecular formula C22H29N3O6S . This esterification significantly enhances the lipophilicity of the molecule compared to ampicillin, facilitating improved gastrointestinal absorption . The probenecid component (4-((dipropylamino)sulfonyl)-benzoic acid) contributes to the salt formation and provides additional pharmacokinetic properties .

Physical Properties

The physical characteristics of pivampicillin probenate reflect its dual-component nature and pharmaceutical application. The following table summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of Pivampicillin Probenate

PropertyValue
Molecular Weight748.9 g/mol
CAS Registry Number42190-91-0
PubChem CID65322
Creation Date in PubChem2005-08-08
Last Modified in PubChem2025-02-22
Parent CompoundPivampicillin
Salt ComponentProbenecid

The compound's enhanced lipophilicity, derived from its pivampicillin component, contributes to its pharmaceutical significance by improving oral bioavailability compared to conventional ampicillin formulations .

Chemical Behavior

Pivampicillin probenate exhibits distinctive chemical behavior related to its prodrug nature. The pivampicillin component undergoes hydrolysis in vivo by esterases, releasing active ampicillin and pivalic acid . This controlled transformation mechanism allows for enhanced absorption while maintaining the antimicrobial potency of ampicillin. The probenecid component, with its ability to inhibit organic anion transporters in the renal tubules, influences the pharmacokinetic profile of the released ampicillin, potentially extending its serum half-life and enhancing therapeutic efficacy .

Pharmacological Properties

Mechanism of Action

The antimicrobial activity of pivampicillin probenate operates through a dual mechanism involving both components of the salt. The pivampicillin component serves as a prodrug that undergoes enzymatic hydrolysis after absorption to release active ampicillin . Once liberated, ampicillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls . This interaction disrupts the critical cross-linkage of peptidoglycan chains necessary for bacterial cell wall integrity and strength. The resulting interruption in cell wall synthesis leads to structural weakening and ultimately bacterial cell lysis .

ParameterPivampicillin (250 mg eq.)Ampicillin (250 mg)Ampicillin (500 mg)Effect with Probenecid
Peak Serum Concentration6.8 μg/ml1.96 μg/ml3.2 μg/mlIncreased
Time to Peak56 minutes84 minutes102 minutesProlonged
Urinary Excretion (% of dose)67-73%25-29%Not specifiedReduced rate

Clinical Applications

Therapeutic Spectrum

As a derivative of ampicillin, pivampicillin probenate likely maintains a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. The improved pharmacokinetic profile, particularly the enhanced bioavailability and prolonged serum concentrations, suggests potential advantages in treating infections that require consistent antibiotic exposure.

Comparative Analysis

Advantages

Pivampicillin probenate potentially offers several distinct advantages compared to conventional ampicillin formulations:

  • Enhanced oral bioavailability due to the lipophilic nature of the pivampicillin component, facilitating improved gastrointestinal absorption

  • Higher peak serum concentrations achieved more rapidly than equivalent or even higher doses of ampicillin

  • Reduced dosing frequency potential due to the probenecid component's ability to prolong serum concentrations

  • Resistance to food effects on absorption, potentially improving compliance and convenience

Limitations

The compound also presents certain limitations that warrant consideration:

  • Potential for carnitine depletion with long-term use due to the release of pivalic acid during metabolism

  • Limited global availability, with the parent compound pivampicillin currently marketed primarily in Denmark

  • Potential for complex drug interactions due to the probenecid component's effects on organic acid transport

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